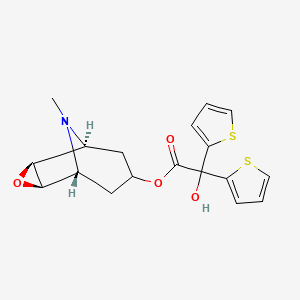
rac-Modipafant-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Modipafant-d4: is a deuterated form of Modipafant, a selective platelet-activating factor receptor antagonist. This compound is used primarily in scientific research to study the effects of platelet-activating factor receptor antagonism in various biological systems. The deuterated form, this compound, is particularly useful in metabolic studies due to its enhanced stability and resistance to metabolic degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
Applications De Recherche Scientifique
rac-Modipafant-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.
Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.
Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.
Mécanisme D'action
rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .
Comparaison Avec Des Composés Similaires
Tulopafant: Another platelet-activating factor receptor antagonist with similar biological activity.
CV-6209: A potent and selective platelet-activating factor receptor antagonist used in similar research applications.
Uniqueness: rac-Modipafant-d4 is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in metabolic studies and long-term research applications.
Propriétés
Numéro CAS |
1794707-03-1 |
|---|---|
Formule moléculaire |
C34H29ClN6O3 |
Poids moléculaire |
609.119 |
Nom IUPAC |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
Clé InChI |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
Synonymes |
4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester; UK 74505-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)



![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)




